
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is a complex organometallic compound that combines the properties of cyclopentane, difluorobenzene, pyrrole, and titanium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) typically involves the following steps:
Formation of Cyclopentane Derivative: Cyclopentane is functionalized to introduce reactive sites.
Introduction of Difluorobenzene Group: The difluorobenzene moiety is introduced through a substitution reaction.
Pyrrole Ring Formation: The pyrrole ring is synthesized and attached to the cyclopentane-difluorobenzene intermediate.
Titanium Coordination: Finally, titanium is coordinated to the compound, forming the desired organometallic complex.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium.
Reduction: Reduction reactions can alter the oxidation state of titanium and modify the organic ligands.
Substitution: The difluorobenzene and pyrrole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or nickel complexes facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, influencing the reactivity and stability of the compound. The difluorobenzene and pyrrole groups contribute to the compound’s overall bioactivity and chemical behavior.
類似化合物との比較
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different substituents.
Difluorobenzene Compounds: Molecules containing difluorobenzene moieties with varying functional groups.
Pyrrole Complexes: Organometallic compounds featuring pyrrole rings coordinated to different metals.
Uniqueness
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is unique due to its combination of cyclopentane, difluorobenzene, pyrrole, and titanium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C30H32F4N2Ti |
|---|---|
分子量 |
544.4 g/mol |
IUPAC名 |
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) |
InChI |
InChI=1S/2C10H6F2N.2C5H10.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H2;/q2*-1;;;+2 |
InChIキー |
RDVFAMNHCLZGJP-UHFFFAOYSA-N |
正規SMILES |
C1CCCC1.C1CCCC1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




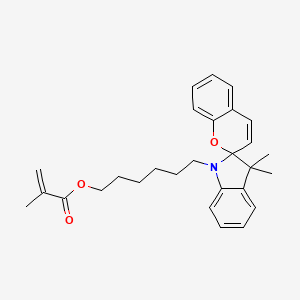
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
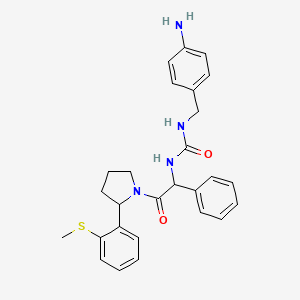
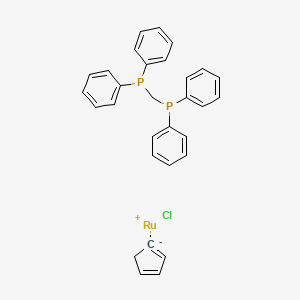




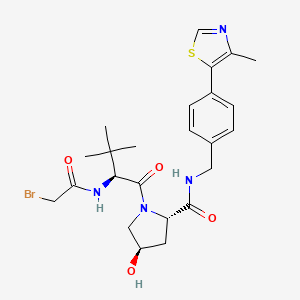
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
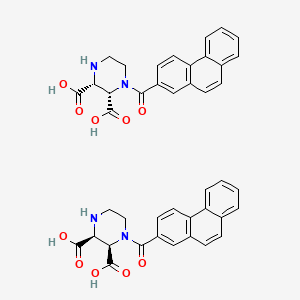
![2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B11928318.png)
